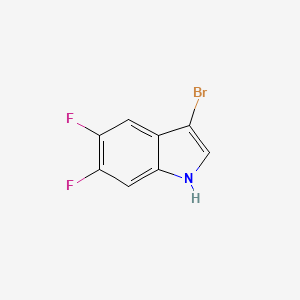

3-bromo-5,6-difluoro-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H4BrF2N |

|---|---|

Molecular Weight |

232.02 g/mol |

IUPAC Name |

3-bromo-5,6-difluoro-1H-indole |

InChI |

InChI=1S/C8H4BrF2N/c9-5-3-12-8-2-7(11)6(10)1-4(5)8/h1-3,12H |

InChI Key |

JRZBTFOZHRGTKV-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C(=CC(=C1F)F)NC=C2Br |

Origin of Product |

United States |

Synthetic Methodologies for 3 Bromo 5,6 Difluoro 1h Indole and Precursors

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 3-bromo-5,6-difluoro-1H-indole provides a logical framework for devising a synthetic plan. This process involves mentally deconstructing the target molecule into simpler, commercially available starting materials.

Identification of Key Disconnection Points

The primary disconnection points for this compound are the carbon-bromine (C-Br) bond at the C3 position and the bonds forming the pyrrole (B145914) ring of the indole (B1671886) nucleus.

C3-Br Bond: The most logical disconnection is the removal of the bromine atom at the C3 position. This bond is typically formed via an electrophilic aromatic substitution reaction. This disconnection leads to the key precursor, 5,6-difluoro-1H-indole.

Indole Ring Formation: The 5,6-difluoro-1H-indole core can be further disconnected through various classical indole synthesis strategies. A common and effective method is the Fischer indole synthesis, which would involve disconnecting the N1-C2 and C3-C3a bonds. wikipedia.org This approach leads back to (3,4-difluorophenyl)hydrazine (B66832) and a suitable carbonyl compound, such as pyruvate (B1213749) or an aldehyde.

Strategic Approaches for Introducing Halogenation Patterns

The synthesis strategy must account for the specific placement of three halogen atoms: two fluorine atoms on the benzene (B151609) ring and one bromine atom on the pyrrole ring.

Fluorine Atoms: The 5,6-difluoro substitution pattern is best incorporated from the start, using a commercially available difluorinated aniline (B41778) or a related benzene derivative as the foundational precursor for the indole synthesis.

Bromine Atom: The bromine at the C3 position is introduced in the final stages of the synthesis. The indole nucleus is an electron-rich heterocycle, and electrophilic substitution occurs with high regioselectivity at the C3 position. stackexchange.com This is because the cationic intermediate formed by attack at C3 allows the benzene ring to maintain its aromaticity, which is energetically favorable. stackexchange.com Therefore, direct bromination of the 5,6-difluoro-1H-indole precursor is the most efficient strategy.

Synthesis of Difluoroindole Precursors

The successful synthesis of the target compound hinges on the efficient preparation of the 5,6-difluoro-1H-indole intermediate.

Preparation of 5,6-Difluoro-1H-indole Derivatives

The Fischer indole synthesis is a robust and widely used method for constructing the indole core and is applicable to the synthesis of fluorinated derivatives. wikipedia.orgopenmedicinalchemistryjournal.com The general sequence begins with the reaction of a substituted phenylhydrazine (B124118) with an aldehyde or ketone to form a phenylhydrazone, which then undergoes acid-catalyzed cyclization to form the indole. alfa-chemistry.com

For the synthesis of 5,6-difluoro-1H-indole, the process would commence with (3,4-difluorophenyl)hydrazine. This hydrazine (B178648) can be prepared from 3,4-difluoroaniline (B56902) via diazotization followed by reduction. The hydrazine is then condensed with a suitable carbonyl partner, such as pyruvic acid or an aldehyde, under acidic conditions (e.g., polyphosphoric acid, sulfuric acid, or zinc chloride) to induce cyclization and afford the 5,6-difluoro-1H-indole core. wikipedia.orgnih.gov

Table 1: Overview of Fischer Indole Synthesis for Precursor Preparation

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | 3,4-Difluoroaniline | 1. NaNO₂, HCl 2. SnCl₂ or Na₂SO₃ | (3,4-Difluorophenyl)hydrazine |

| 2 | (3,4-Difluorophenyl)hydrazine, Pyruvic Acid | Acid catalyst (e.g., PPA, H₂SO₄), Heat | 5,6-Difluoro-1H-indole-2-carboxylic acid |

Protection Strategies for the Indole Nitrogen (1-H)

In many multi-step syntheses involving indoles, the nitrogen atom of the pyrrole ring (N-H) may need to be protected. The N-H proton is weakly acidic and can interfere with certain reagents, particularly bases or organometallics. For electrophilic bromination at C3, protection is often not strictly necessary but can be employed to improve solubility or prevent potential side reactions. Should protection be required, several groups are commonly used.

Table 2: Common Protecting Groups for the Indole Nitrogen

| Protecting Group | Abbreviation | Introduction Reagents | Cleavage Conditions |

|---|---|---|---|

| Tosyl (p-toluenesulfonyl) | Ts | TsCl, Base (e.g., NaH, pyridine) | Strong base (e.g., NaOH, KOH) or reductive cleavage |

| Phenylsulfonyl | PhSO₂ | PhSO₂Cl, Base | Strong base (e.g., NaOH, KOH) |

| tert-Butoxycarbonyl | Boc | (Boc)₂O, Base (e.g., DMAP) | Acid (e.g., TFA, HCl) |

The choice of protecting group depends on its stability to the subsequent reaction conditions and the ease of its removal. For a simple bromination step, a robust group like a sulfonyl derivative might be employed if necessary.

Regioselective Bromination Approaches at the C3 Position

The final key transformation is the introduction of a bromine atom at the C3 position of the 5,6-difluoro-1H-indole precursor. The indole ring system is inherently activated toward electrophilic attack, with the C3 position being the most nucleophilic site. stackexchange.com

The most common and effective reagent for this purpose is N-bromosuccinimide (NBS). wikipedia.orgnih.gov This reagent provides a mild and selective source of electrophilic bromine. The reaction is typically carried out in an inert solvent, such as tetrahydrofuran (B95107) (THF) or acetonitrile (B52724) (MeCN), often at room temperature or below. nih.gov

The reaction proceeds via the electrophilic attack of the bromonium ion (or its equivalent) on the electron-rich C3 position of the indole. Despite the presence of the deactivating electron-withdrawing fluorine atoms on the benzene ring, the powerful electron-donating nature of the heterocyclic nitrogen ensures that the C3 position remains sufficiently activated for the reaction to proceed efficiently.

Typical Reaction Conditions for C3-Bromination:

Substrate: 5,6-Difluoro-1H-indole (or its N-protected derivative)

Reagent: N-Bromosuccinimide (NBS), typically 1.0-1.1 equivalents

Solvent: Acetonitrile (MeCN) or Dichloromethane (B109758) (CH₂Cl₂)

Temperature: 0 °C to room temperature

The reaction mixture is stirred until completion, followed by an aqueous workup to quench any remaining NBS and remove the succinimide (B58015) byproduct, yielding the desired this compound. nih.gov

Utilization of N-Bromosuccinimide (NBS) and Related Brominating Agents

The direct bromination of the 5,6-difluoro-1H-indole scaffold is a common and effective strategy for the synthesis of this compound. The indole nucleus is an electron-rich heterocycle, making it susceptible to electrophilic substitution, predominantly at the C3 position. N-Bromosuccinimide (NBS) is a widely used reagent for this transformation due to its mild nature, solid form, and ease of handling compared to liquid bromine. nih.govscispace.com The reaction involves treating 5,6-difluoro-1H-indole with NBS in a suitable organic solvent.

The general procedure for this type of reaction involves dissolving the indole and the brominating agent in a solvent like dichloromethane (CH2Cl2) or dimethylformamide (DMF) and stirring the mixture at a controlled temperature until the reaction is complete, as monitored by techniques like Thin Layer Chromatography (TLC). nih.gov Other related brominating agents that can be employed include 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH).

Mechanistic Considerations of Electrophilic Bromination on Fluorinated Indoles

The bromination of indole derivatives proceeds via an electrophilic aromatic substitution mechanism. libretexts.org The reaction is initiated by the attack of the electron-rich C3 position of the indole ring on an electrophilic bromine source. This step is typically the rate-determining step and results in the formation of a resonance-stabilized cationic intermediate, often referred to as an arenium ion or sigma complex. libretexts.orgresearchgate.net In the final, fast step, a base (which can be the solvent or the succinimide anion in the case of NBS) removes the proton from the C3 position, restoring the aromaticity of the pyrrole ring and yielding the 3-bromoindole product. libretexts.org

The presence of two fluorine atoms on the benzene ring at positions 5 and 6 influences the reactivity of the indole scaffold. Fluorine is an electron-withdrawing group, which generally deactivates the aromatic system towards electrophilic attack. This deactivating effect can impact the Gibbs free energy barrier of the reaction's rate-determining step. researchgate.net However, the high electron density of the pyrrole portion of the indole system ensures that the reaction still proceeds with high regioselectivity at the C3 position. Studies on substituted indoles show that the rate of bromination is governed by electronic factors, with electron-withdrawing substituents decreasing the reaction rate. researchgate.net

Optimization of Reaction Conditions for High Yield and Selectivity

Achieving high yield and selectivity in the bromination of 5,6-difluoro-1H-indole requires careful optimization of several reaction parameters. Key variables include the choice of solvent, reaction temperature, and the stoichiometry of the brominating agent.

Solvent: The choice of solvent can significantly impact the reaction. Aprotic solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), and dichloromethane (CH2Cl2) are commonly used. DMF can facilitate the reaction but may require more rigorous purification, while CH2Cl2 offers easier workup. nih.gov

Temperature: The reaction is often performed at low temperatures (e.g., 0 °C to room temperature) to control the reaction rate and minimize the formation of potential side products, such as di-brominated species.

Stoichiometry: Using a slight excess of the brominating agent can drive the reaction to completion, but a large excess should be avoided to prevent over-bromination. Typically, 1.0 to 1.2 equivalents of NBS are used.

Below is an interactive table illustrating a hypothetical optimization study for the bromination reaction.

| Entry | Solvent | Temperature (°C) | NBS (Equivalents) | Yield (%) |

| 1 | CH2Cl2 | 25 | 1.1 | 85 |

| 2 | THF | 25 | 1.1 | 88 |

| 3 | DMF | 25 | 1.1 | 92 |

| 4 | DMF | 0 | 1.1 | 95 |

| 5 | DMF | 0 | 1.0 | 91 |

| 6 | DMF | 0 | 1.5 | 89 (with impurities) |

Data is illustrative and represents typical trends in reaction optimization.

Alternative Synthetic Routes to the Indole Scaffold

The synthesis of the precursor, 5,6-difluoro-1H-indole, is a critical step. Several classical and modern synthetic methods can be employed to construct this fluorinated indole core.

Cyclization Reactions for Fluorinated Indoles

Classical indole syntheses are robust methods for creating the indole ring system from acyclic precursors.

Fischer Indole Synthesis: This is one of the most venerable and widely used methods for indole synthesis. nih.gov The synthesis of 5,6-difluoro-1H-indole via this route would involve the reaction of 3,4-difluorophenylhydrazine with a suitable carbonyl compound (like pyruvate or acetaldehyde) under acidic conditions. The reaction proceeds through a phenylhydrazone intermediate, which then undergoes a tandfonline.comtandfonline.com-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to form the indole ring.

Madelung Synthesis: This method involves the intramolecular cyclization of an N-acyl-o-toluidine at high temperatures with a strong base. For the target molecule, this would require N-formyl-2-amino-4,5-difluorotoluene, which can be challenging to prepare.

Bischler Indole Synthesis: This acid-catalyzed reaction involves the cyclization of an α-arylamino-ketone. nih.gov The synthesis of 5,6-difluoro-1H-indole would start from 3,4-difluoroaniline and an appropriate α-haloketone.

Palladium-Catalyzed Cyclizations and Annulations

Modern synthetic organic chemistry has seen the rise of palladium-catalyzed methods for the construction of heterocyclic rings, offering milder reaction conditions and broader substrate scope. researchgate.net These methods are increasingly used for synthesizing substituted indoles. researchgate.net

One such approach is the reductive cyclization of β-nitrostyrenes, where a palladium complex catalyzes the cyclization. mdpi.com For the synthesis of 5,6-difluoro-1H-indole, a suitably substituted 1,2-difluoro-4-(2-nitrovinyl)benzene could serve as the starting material. Another powerful strategy involves the palladium-catalyzed intramolecular C-H functionalization or annulation of appropriately substituted anilines. For instance, a palladium catalyst can mediate the coupling of an N-protected 2-bromoaniline (B46623) derivative with an alkyne, followed by cyclization to form the indole nucleus.

Comparative Analysis of Synthetic Efficiencies and Green Chemistry Principles

Classical vs. Palladium-Catalyzed Routes for the Indole Scaffold: The Fischer indole synthesis, while effective, often requires harsh acidic conditions and high temperatures, which can be energy-intensive and may not be compatible with sensitive functional groups. nih.gov Palladium-catalyzed methods, in contrast, often proceed under much milder conditions and exhibit high levels of functional group tolerance. mdpi.comnih.gov While palladium catalysts can be expensive and require removal from the final product, their high efficiency and selectivity can outweigh these drawbacks.

Green chemistry principles favor methods that reduce waste, use less hazardous substances, and are energy-efficient. tandfonline.comresearchgate.netgoogle.com In this context, modern palladium-catalyzed cyclizations can be considered "greener" than some classical methods due to their milder conditions and higher selectivity, which can simplify purification and reduce waste. rsc.orgrsc.org The use of NBS for bromination is also preferable to elemental bromine from a safety and handling perspective.

Below is a table comparing the different synthetic approaches.

| Synthetic Approach | Precursor Synthesis Method | Key Advantages | Key Disadvantages | Green Chemistry Considerations |

| Direct Bromination | Fischer Indole Synthesis | Well-established, reliable. | Harsh acidic conditions, high temperature. | High energy input, potential for strong acid waste. |

| Direct Bromination | Pd-Catalyzed Cyclization | Milder conditions, high functional group tolerance. | Catalyst cost and potential for metal contamination. | More energy-efficient, often higher selectivity reduces waste. |

Chemical Reactivity and Transformations of 3 Bromo 5,6 Difluoro 1h Indole

Reactivity at the C3-Bromo Position

The bromine atom at the C3 position of the indole (B1671886) ring is the most reactive site for transformations, serving as a versatile handle for the introduction of a wide array of functional groups.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. 3-Bromo-5,6-difluoro-1H-indole is an excellent substrate for several of these transformations, including the Suzuki-Miyaura, Stille, Heck, and Sonogashira reactions.

The scope of palladium-catalyzed cross-coupling reactions with this compound is broad, allowing for the introduction of aryl, heteroaryl, alkenyl, and alkynyl moieties at the C3 position.

Suzuki-Miyaura Reaction: This reaction typically involves the coupling of the bromoindole with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. A wide range of aryl and heteroaryl boronic acids can be successfully coupled with 3-bromo-indole derivatives, providing access to a diverse library of 3-arylindoles. nih.govresearchgate.net Electron-rich, electron-neutral, and electron-poor arylboronic acids generally react efficiently. However, sterically hindered boronic acids may require optimized reaction conditions to achieve good yields.

Stille Coupling: The Stille reaction utilizes organostannanes as coupling partners. This method is known for its tolerance of a wide variety of functional groups on both coupling partners. wikipedia.orgnih.gov However, a significant drawback is the toxicity of the tin reagents and byproducts. wikipedia.org

Heck Reaction: The Heck reaction facilitates the coupling of the bromoindole with alkenes to form 3-alkenylindoles. frontiersin.org This reaction is highly stereoselective, typically affording the E-isomer of the product. frontiersin.org A variety of alkenes, including acrylates, styrenes, and other vinyl derivatives, can be employed. A common challenge in Heck reactions is the potential for dehalogenation of the starting aryl bromide, which can be mitigated by careful selection of reaction conditions. researchgate.net

Sonogashira Coupling: This reaction enables the formation of a C-C bond between the bromoindole and a terminal alkyne, yielding 3-alkynylindoles. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org A broad range of terminal alkynes, including those with functional groups, can be used. scirp.org Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. scirp.org

A representative table of coupling partners for these reactions is provided below:

| Reaction | Coupling Partner | Typical Product |

| Suzuki-Miyaura | Arylboronic acids, Heteroarylboronic acids | 3-Aryl-5,6-difluoro-1H-indoles, 3-Heteroaryl-5,6-difluoro-1H-indoles |

| Stille | Organostannanes (e.g., Aryl-SnR₃, Alkenyl-SnR₃) | 3-Aryl-5,6-difluoro-1H-indoles, 3-Alkenyl-5,6-difluoro-1H-indoles |

| Heck | Alkenes (e.g., Styrenes, Acrylates) | 3-Alkenyl-5,6-difluoro-1H-indoles |

| Sonogashira | Terminal Alkynes | 3-Alkynyl-5,6-difluoro-1H-indoles |

The efficiency and selectivity of palladium-catalyzed cross-coupling reactions are highly dependent on the choice of catalyst and ligands. For substrates like 3-bromoindoles, careful optimization is often necessary to achieve high yields and minimize side reactions.

Commonly used palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. The choice of ligand is critical and is often tailored to the specific reaction and coupling partners.

For Suzuki-Miyaura and Heck reactions , phosphine (B1218219) ligands such as triphenylphosphine (B44618) (PPh₃), tri-tert-butylphosphine (B79228) (P(t-Bu)₃), and bulky biaryl phosphines (e.g., SPhos, XPhos) are frequently employed. nih.govbeilstein-journals.org For challenging couplings, N-heterocyclic carbene (NHC) ligands have also shown great utility. nih.gov Optimization studies often involve screening a panel of ligands and bases to identify the optimal conditions. For instance, in the Heck reaction of 3-bromoindazoles, a related heterocyclic system, Pd(OAc)₂ with PPh₃ was found to be a highly efficient catalyst system. organic-chemistry.org

In Sonogashira couplings , the combination of a palladium catalyst with a copper(I) co-catalyst is standard, though ligand choice for the palladium center remains important. organic-chemistry.org Phosphine ligands are common, and for copper-free variants, specialized ligand systems are often required. scirp.org

The following table summarizes common catalyst and ligand systems used in cross-coupling reactions of bromo-heterocycles:

| Reaction | Catalyst | Ligand | Base | Solvent |

| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃ | PPh₃, SPhos, XPhos | K₂CO₃, K₃PO₄ | Toluene, Dioxane, DMF |

| Stille | Pd(PPh₃)₄, Pd₂(dba)₃ | PPh₃, AsPh₃ | - | Toluene, DMF |

| Heck | Pd(OAc)₂ | PPh₃, P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile (B52724) |

| Sonogashira | PdCl₂(PPh₃)₂, Pd(OAc)₂ | PPh₃ | Et₃N, piperidine | DMF, THF |

Nucleophilic Substitution Reactions Involving the Bromine

Direct nucleophilic substitution of the bromine atom at the C3 position of an indole ring is generally challenging due to the electron-rich nature of the indole system. However, under certain conditions, such as with highly activated nucleophiles or through transition-metal catalysis, these reactions can occur. For instance, copper-catalyzed C-N cross-coupling reactions can be used to introduce amine functionalities.

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a powerful method for converting aryl halides into organometallic reagents, which can then be reacted with various electrophiles. wikipedia.org Treating this compound with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures can lead to the formation of the corresponding 3-lithio-5,6-difluoro-1H-indole. nih.govprinceton.edu This highly reactive intermediate can then be quenched with a variety of electrophiles to introduce a range of substituents at the C3 position.

The general scheme for a metal-halogen exchange followed by electrophilic quench is as follows:

This compound + R-Li → 3-Lithio-5,6-difluoro-1H-indole + R-Br

3-Lithio-5,6-difluoro-1H-indole + E⁺ → 3-E-5,6-difluoro-1H-indole

A table of potential electrophiles is provided below:

| Electrophile (E⁺) | Resulting 3-Substituent (-E) |

| H₂O | -H (Dehalogenation) |

| CO₂ | -COOH |

| DMF | -CHO |

| R-CHO | -CH(OH)R |

| R-CO-R' | -C(OH)(R)R' |

It is important to note that the N-H proton of the indole is acidic and will be deprotonated by the organolithium reagent. Therefore, at least two equivalents of the organolithium reagent are typically required: one to deprotonate the nitrogen and one to perform the halogen-metal exchange. nih.gov

Reactivity of the Fluorine Atoms

The carbon-fluorine bond is generally very strong and unreactive towards nucleophilic substitution. science.gov In the case of this compound, the fluorine atoms at the C5 and C6 positions are typically not displaced under standard nucleophilic aromatic substitution (SNAr) conditions. SNAr reactions on aromatic rings are generally favored by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org In the 5,6-difluoroindole (B67218) system, the indole ring itself is electron-rich, which disfavors nucleophilic attack.

However, under harsh reaction conditions or with specialized catalytic systems, C-F bond activation and substitution may be possible. For instance, transition-metal-catalyzed C-F bond functionalization is an emerging area of research. Nevertheless, for most synthetic applications involving this compound, the fluorine atoms can be considered as stable substituents that modulate the electronic properties of the molecule without participating directly in the reactions at the C3 position.

Potential for Nucleophilic Aromatic Substitution (SNAr) on the Fluorinated Benzene (B151609) Ring

The presence of two fluorine atoms on the benzene ring of the indole nucleus suggests a potential for nucleophilic aromatic substitution (SNAr) reactions. Fluorine, being the most electronegative element, acts as a good leaving group in SNAr reactions, particularly when the aromatic ring is activated by electron-withdrawing groups. In the case of this compound, the pyrrole (B145914) ring fused to the benzene ring can modulate the electron density, but the strong inductive effect of the fluorine atoms can make the C5 and C6 positions susceptible to nucleophilic attack.

The viability of SNAr is contingent on the reaction conditions and the nature of the nucleophile. Strong nucleophiles are typically required to displace the fluoride (B91410) ions. The regioselectivity of such a substitution would be influenced by the combined electronic effects of the bromo and fluoro substituents, as well as the indole nitrogen.

Table 1: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Potential Product(s) | Reaction Conditions |

|---|---|---|

| Sodium methoxide (B1231860) (NaOMe) | 3-bromo-5-fluoro-6-methoxy-1H-indole or 3-bromo-6-fluoro-5-methoxy-1H-indole | High temperature, polar aprotic solvent (e.g., DMF, DMSO) |

| Ammonia (B1221849) (NH₃) | 3-bromo-5-fluoro-6-amino-1H-indole or 3-bromo-6-fluoro-5-amino-1H-indole | High pressure and temperature |

Impact of Fluorine on the Electronic Properties and Reactivity of the Indole Core

The incorporation of fluorine atoms into the indole core has a profound impact on its electronic properties and subsequent reactivity. The high electronegativity of fluorine leads to a strong electron-withdrawing inductive effect (-I effect), which decreases the electron density of the aromatic system. This deactivation of the ring can make electrophilic substitution reactions more challenging compared to unsubstituted indole.

Conversely, fluorine can also exert a weak electron-donating mesomeric effect (+M effect) through its lone pairs of electrons. However, for halogens, the inductive effect typically dominates. The net effect of the fluorine atoms in this compound is a general decrease in the nucleophilicity of the indole ring.

Reactions at the Indole Nitrogen (N1)

The nitrogen atom of the indole ring retains its nucleophilic character and is a key site for functionalization.

N-Alkylation and N-Acylation Strategies

N-alkylation and N-acylation are common strategies to modify the properties of indoles. In the case of this compound, these reactions are expected to proceed readily under standard conditions. Deprotonation of the indole nitrogen with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), generates a nucleophilic indolide anion that can react with various electrophiles.

Table 2: Representative N-Alkylation and N-Acylation Reactions

| Reagent | Reaction Type | Product | Base | Solvent |

|---|---|---|---|---|

| Methyl iodide (CH₃I) | N-Alkylation | 3-bromo-5,6-difluoro-1-methyl-1H-indole | NaH | DMF |

| Benzyl bromide (BnBr) | N-Alkylation | 1-benzyl-3-bromo-5,6-difluoro-1H-indole | K₂CO₃ | Acetonitrile |

| Acetyl chloride (CH₃COCl) | N-Acylation | 1-acetyl-3-bromo-5,6-difluoro-1H-indole | Pyridine | Dichloromethane (B109758) |

Role of N-Protection/Deprotection in Synthetic Sequences

The protection of the indole nitrogen is a crucial step in many synthetic sequences involving indoles. N-protection prevents unwanted side reactions at the nitrogen and can also influence the regioselectivity of subsequent reactions. Common protecting groups for indoles include tosyl (Ts), mesyl (Ms), and various carbamates like tert-butyloxycarbonyl (Boc).

The choice of protecting group depends on its stability to the reaction conditions of the subsequent steps and the ease of its removal. For instance, a tosyl group is robust but requires harsh conditions for deprotection, while a Boc group is easily removed under acidic conditions. This strategic use of N-protection and deprotection is essential for the successful synthesis of complex molecules derived from this compound.

Electrophilic Aromatic Substitution on the Fluorinated Benzene Ring (C4, C7)

Electrophilic aromatic substitution (EAS) on the benzene portion of the indole ring is significantly influenced by the existing substituents.

Regioselectivity Challenges and Directing Effects of Halogens

The regioselectivity of electrophilic aromatic substitution on the benzene ring of this compound presents a considerable challenge. The directing effects of the bromo and difluoro substituents, as well as the influence of the fused pyrrole ring, must be considered.

Halogens are generally considered ortho, para-directing deactivators in electrophilic aromatic substitution. This is due to the competing effects of their electron-withdrawing inductive effect (-I) and their electron-donating mesomeric effect (+M). The +M effect, which directs incoming electrophiles to the ortho and para positions, is due to the delocalization of a lone pair of electrons from the halogen into the aromatic ring.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Electrophilic Reagent | Expected Major Product(s) | Rationale |

|---|---|---|

| Nitrating mixture (HNO₃/H₂SO₄) | 3-bromo-5,6-difluoro-4-nitro-1H-indole and/or 3-bromo-5,6-difluoro-7-nitro-1H-indole | Halogens are ortho, para-directing. The C4 and C7 are the most likely sites. |

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-bromo-5-fluoro-6-methoxy-1H-indole |

| 3-bromo-6-fluoro-5-methoxy-1H-indole |

| 3-bromo-5-fluoro-6-amino-1H-indole |

| 3-bromo-6-fluoro-5-amino-1H-indole |

| 3-bromo-5-fluoro-6-(phenylthio)-1H-indole |

| 3-bromo-6-fluoro-5-(phenylthio)-1H-indole |

| 3-bromo-5,6-difluoro-1-methyl-1H-indole |

| 1-benzyl-3-bromo-5,6-difluoro-1H-indole |

| 1-acetyl-3-bromo-5,6-difluoro-1H-indole |

| 1-benzoyl-3-bromo-5,6-difluoro-1H-indole |

| 3-bromo-5,6-difluoro-4-nitro-1H-indole |

| 3-bromo-5,6-difluoro-7-nitro-1H-indole |

| 3,4-dibromo-5,6-difluoro-1H-indole |

Transformations Involving the Pyrrole Ring (C2)

The C2 position of the indole nucleus is known to be susceptible to both oxidation and functionalization. While specific literature on this compound is limited, the reactivity at this position can be inferred from the well-established chemistry of other substituted indoles.

Oxidation: The oxidation of 3-substituted indoles is a common method for the synthesis of 2-oxindoles, which are valuable scaffolds in medicinal chemistry. researchgate.net This transformation typically involves the introduction of an oxygen atom at the C2 position. Various oxidizing agents have been employed for this purpose in related indole derivatives. nih.gov For this compound, a similar transformation is anticipated.

Commonly used reagents for the oxidation of 3-substituted indoles to 2-oxindoles include meta-chloroperoxybenzoic acid (m-CPBA) and N-bromosuccinimide (NBS). nih.gov Halide-catalyzed oxidation using oxone as the terminal oxidant also presents a greener alternative. nih.gov The reaction proceeds via an initial electrophilic attack at the C2 position, followed by rearrangement to the more stable 2-oxindole core.

Table 1: Representative Oxidation of 3-Substituted Indoles to 2-Oxindoles (Analogous Reactions)

| Starting Material (Analogous) | Oxidizing Agent | Solvent | Product | Yield (%) |

| 3-Methylindole | Oxone/KBr | t-BuOH/H₂O | 3-Methyl-2-oxindole | 91 |

| 3-Phenylindole | m-CPBA | CH₂Cl₂ | 3-Phenyl-2-oxindole | - |

Note: The data in this table is based on analogous reactions of other 3-substituted indoles and is intended to be illustrative of the potential reactivity of this compound.

Reduction: The reduction of the pyrrole ring of an indole is a less common transformation compared to its oxidation. Complete reduction to an indoline (B122111) derivative typically requires strong reducing agents and harsh conditions. Given the electron-withdrawing nature of the fluorine and bromine substituents in this compound, the pyrrole ring is expected to be less susceptible to reduction compared to unsubstituted indole. Specific methods for the selective reduction of the pyrrole ring in such a substituted indole are not well-documented in the literature.

The C2 position of the indole ring can be functionalized through various methods, including direct C-H activation and reactions following lithiation.

Direct C-H Alkylation: Photochemical methods have been developed for the direct C2-alkylation of indoles. These reactions often proceed via the formation of radical intermediates that selectively attack the electron-rich C2 position. nih.gov For instance, the use of α-iodosulfones in the presence of a sacrificial donor and visible light can lead to the formation of C2-alkylated indoles. nih.gov It is plausible that this compound could undergo similar C-H functionalization at the C2 position.

Table 2: Representative C2-Alkylation of Indoles (Analogous Reactions)

| Indole Derivative (Analogous) | Alkylating Agent | Conditions | Product | Yield (%) |

| 1-Methylindole | α-Iodosulfone | DABCO, visible light, MeCN | 1-Methyl-2-alkylindole | up to 96 |

| 5-Bromoindole | α-Iodosulfone | DABCO, visible light, MeCN | 5-Bromo-2-alkylindole | - |

Note: The data in this table is based on analogous reactions of other substituted indoles and is intended to be illustrative of the potential reactivity of this compound.

C2-Arylation: While direct C2-arylation of 3-substituted indoles can be challenging, metal-catalyzed cross-coupling reactions are a viable strategy. This would typically involve a two-step process: halogenation of the C2 position followed by a coupling reaction. However, direct C-H arylation protocols are also emerging.

Due to the presence of the bromine atom at C3, functionalization at C2 would need to be highly regioselective to avoid competing reactions at other positions. The electronic effects of the existing substituents would play a crucial role in directing the regioselectivity of such transformations. Further research is required to explore the specific conditions necessary for the selective functionalization of the C2 position of this compound.

Derivatization and Analog Development from 3 Bromo 5,6 Difluoro 1h Indole

Synthesis of Functionalized Indole (B1671886) Scaffolds via C3-Functionalization

The C3-position of the indole ring is highly reactive and a primary site for electrophilic substitution. However, the presence of a bromine atom at this position shifts the synthetic strategy towards cross-coupling and substitution reactions, allowing for the controlled introduction of various substituents.

Palladium-catalyzed cross-coupling reactions are paramount for forging carbon-carbon bonds at the C3-position of 3-bromo-5,6-difluoro-1H-indole. These methods offer broad substrate scope and functional group tolerance, making them ideal for building molecular complexity.

Suzuki-Miyaura Coupling: This reaction enables the introduction of aryl and heteroaryl moieties by coupling the bromoindole with a wide range of boronic acids or esters. This is one of the most common methods for creating biaryl structures.

Heck Coupling: The Heck reaction facilitates the formation of C-C bonds by coupling the bromoindole with alkenes, leading to the synthesis of 3-alkenyl-5,6-difluoro-1H-indoles. These products can be further modified, for instance, via hydrogenation to yield the corresponding alkyl derivatives.

Sonogashira Coupling: For the introduction of alkynyl groups, the Sonogashira coupling is employed, reacting the bromoindole with terminal alkynes. This reaction provides a linear and rigid linker, which is often desirable in drug design.

Stille Coupling: This method involves the coupling of the bromoindole with organostannanes and is particularly useful for introducing a variety of carbon-based fragments. mdpi.com

These reactions provide a powerful toolkit for modifying the this compound core, as illustrated in the following table.

| Coupling Reaction | Reagent Example | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 3-Phenyl-5,6-difluoro-1H-indole |

| Heck | Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N | 3-(2-Phenylethenyl)-5,6-difluoro-1H-indole |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 3-(2-Phenylethynyl)-5,6-difluoro-1H-indole |

| Stille | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | 3-Vinyl-5,6-difluoro-1H-indole |

This table is illustrative and specific conditions may vary.

Beyond C-C bonds, the C3-bromo substituent is an excellent electrophilic partner for forming bonds with heteroatoms. Transition metal-catalyzed reactions, particularly those involving palladium and copper, are instrumental in this regard.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming C-N bonds. It allows for the coupling of this compound with a vast array of primary and secondary amines, including anilines, alkylamines, and heterocycles, to produce 3-aminoindole derivatives.

Ullmann Condensation: Copper-catalyzed Ullmann-type reactions can be used to form C-O and C-S bonds. Reacting the bromoindole with phenols or alcohols yields 3-aryloxy/alkoxy indoles, while coupling with thiols or thiophenols produces 3-thioether derivatives.

| Heteroatom Bond | Reagent Example | Catalyst System (Typical) | Product Type |

| C-N | Aniline (B41778) | Pd₂(dba)₃, BINAP, NaOtBu | 3-(Phenylamino)-5,6-difluoro-1H-indole |

| C-O | Phenol | CuI, L-proline, K₂CO₃ | 3-Phenoxy-5,6-difluoro-1H-indole |

| C-S | Thiophenol | Pd(OAc)₂, Xantphos, K₃PO₄ | 3-(Phenylthio)-5,6-difluoro-1H-indole |

This table is illustrative and specific conditions may vary.

Design and Synthesis of Indole Analogue Libraries

The reliable and versatile C3-functionalization chemistry of this compound makes it an ideal scaffold for the construction of large chemical libraries for high-throughput screening.

Combinatorial chemistry leverages the robust cross-coupling reactions described above to generate a multitude of derivatives from a common core structure. By systematically reacting the this compound core with a diverse set of building blocks (e.g., a collection of different boronic acids for Suzuki coupling or various amines for Buchwald-Hartwig amination), a library of structurally related but distinct compounds can be rapidly assembled. This approach allows for the efficient exploration of the chemical space around the indole scaffold to identify molecules with desired biological or material properties.

Parallel synthesis is the practical application of combinatorial principles, where multiple reactions are run simultaneously in arrays, such as 96-well plates. Each well contains the common bromoindole scaffold but a different reaction partner. This methodology is highly amenable to automation and allows for the production of milligram-to-gram quantities of each library member for subsequent screening and analysis. Microwave-assisted synthesis can further accelerate these reactions, significantly reducing the time required to build a comprehensive analogue library. nih.gov

Example Parallel Synthesis Workflow:

Dispensing: An automated liquid handler dispenses a solution of this compound, a palladium catalyst, and a base into each well of a 96-well plate.

Reagent Addition: A unique boronic acid from a pre-selected library is added to each individual well.

Reaction: The plate is sealed and heated (conventionally or via microwave irradiation) to drive the reactions to completion.

Work-up and Purification: The reactions are quenched, and the products are purified in parallel, often using automated chromatography systems.

Analysis and Storage: The purified compounds are analyzed for identity and purity (e.g., by LC-MS) and stored for screening.

Regioselective Synthesis of Multi-functionalized Indole Derivatives

While C3 is functionalized via the bromo-substituent, other positions on the 5,6-difluoroindole (B67218) ring can be selectively modified to create more complex, multi-functionalized derivatives. The existing substituents guide the regioselectivity of subsequent reactions.

N1-Functionalization: The indole nitrogen (N1) is readily functionalized through alkylation, acylation, or sulfonylation under basic conditions. This step is often performed first to protect the N-H group, improve solubility, or introduce a new vector for molecular interactions.

C2-Functionalization: Directing functionalization to the C2 position while C3 is occupied can be achieved through directed metalation. After N1-protection (e.g., with a removable directing group), treatment with a strong base like n-butyllithium can lead to deprotonation at C2, and the resulting lithiated species can be trapped with various electrophiles (e.g., aldehydes, alkyl halides). Catalyst-controlled C-H activation is also an emerging strategy to selectively functionalize the C2 position. nih.gov

C4 and C7-Functionalization: The fluorine atoms at C5 and C6 are electron-withdrawing, which can influence the reactivity of the benzene (B151609) portion of the indole. Directed ortho-metalation strategies, using a suitable directing group on the indole nitrogen, can facilitate functionalization at the C7 position. Accessing the C4 position often requires more complex, multi-step synthetic routes.

| Position | Reaction Type | Reagent Example | Product |

| N1 | Alkylation | Iodomethane, NaH | 3-Bromo-5,6-difluoro-1-methyl-1H-indole |

| N1 | Sulfonylation | Tosyl chloride, NaOH | 3-Bromo-5,6-difluoro-1-(tosyl)-1H-indole |

| C2 (after N1-protection) | Directed Metalation-Alkylation | 1. n-BuLi 2. Benzaldehyde | (3-Bromo-5,6-difluoro-1-(TIPS)-1H-indol-2-yl)(phenyl)methanol |

| C7 (after N1-protection) | Directed Ortho-Metalation | 1. LDA 2. CO₂ | 3-Bromo-5,6-difluoro-1-(Boc)-1H-indole-7-carboxylic acid |

This table is illustrative and specific conditions may vary.

Exploiting Differential Reactivity of Halogen Atoms

The synthetic utility of this compound is largely predicated on the differential reactivity of its halogen substituents. In the realm of transition-metal-catalyzed cross-coupling reactions, the carbon-bromine (C-Br) bond is significantly more reactive than the carbon-fluorine (C-F) bond. This disparity in reactivity allows for the selective functionalization of the indole core at the C-3 position, while leaving the C-5 and C-6 fluorine atoms intact.

The C-Br bond, being longer and weaker than the C-F bond, is more susceptible to oxidative addition to a low-valent transition metal catalyst, typically palladium(0). This is the initial and often rate-determining step in many cross-coupling reactions. In contrast, the C-F bond is one of the strongest single bonds in organic chemistry and generally requires harsh reaction conditions or specialized catalytic systems to be activated. This inherent difference in bond strength and reactivity is the foundation for the regioselective derivatization of this compound.

This selective reactivity enables a modular approach to the synthesis of complex indole derivatives. The bromine atom at the 3-position can be readily displaced through a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Sonogashira, Buchwald-Hartwig, and Heck reactions. These transformations introduce a wide range of substituents, such as aryl, heteroaryl, alkyl, alkynyl, and amino groups, at the C-3 position. The fluorine atoms at the 5- and 6-positions, meanwhile, remain as stable substituents that can influence the electronic properties, lipophilicity, and metabolic stability of the final molecule. This is a particularly desirable feature in medicinal chemistry, where the introduction of fluorine atoms can enhance the pharmacological profile of a drug candidate.

The following table summarizes the differential reactivity of the halogen atoms in this compound in the context of common palladium-catalyzed cross-coupling reactions.

| Halogen Atom | Position | Bond Strength | Reactivity in Pd-Catalyzed Cross-Coupling | Typical Reactions |

| Bromine | C-3 | Weaker | High | Suzuki, Stille, Sonogashira, Buchwald-Hartwig, Heck |

| Fluorine | C-5, C-6 | Stronger | Low | Generally unreactive under standard conditions |

Role as a Precursor for Advanced Organic Structures

The ability to selectively functionalize the 3-position of the 5,6-difluoro-1H-indole core makes this compound a pivotal precursor for the synthesis of a diverse array of advanced organic structures. This is particularly evident in the field of medicinal chemistry, where the indole scaffold is a common feature in many therapeutic agents.

For instance, the development of kinase inhibitors, a major class of anti-cancer drugs, often involves the synthesis of highly substituted indole derivatives. The 3-position of the indole ring is a frequent site for the introduction of various aryl and heteroaryl groups that can interact with the ATP-binding site of the target kinase. The use of this compound as a starting material allows for the efficient construction of such libraries of potential kinase inhibitors through parallel synthesis techniques employing different cross-coupling partners.

The fluorine atoms at the 5- and 6-positions can play a crucial role in modulating the biological activity and pharmacokinetic properties of these molecules. The strong electron-withdrawing nature of fluorine can influence the acidity of the indole N-H, which can be important for hydrogen bonding interactions with the target protein. Furthermore, the presence of fluorine can block sites of metabolism, thereby increasing the in vivo half-life of the drug.

While specific, publicly available examples of advanced organic structures synthesized directly from this compound are limited in the academic literature, its utility can be inferred from the widespread use of similarly substituted bromo-indoles in pharmaceutical patents and research. The general synthetic strategies employed for these related compounds are directly applicable to this compound.

The following table provides hypothetical examples of advanced organic structures that could be synthesized from this compound, based on known synthetic transformations of related compounds.

| Reaction Type | Coupling Partner | Potential Product Class | Potential Therapeutic Area |

| Suzuki Coupling | Arylboronic acid | 3-Aryl-5,6-difluoro-1H-indoles | Kinase inhibitors (Oncology) |

| Buchwald-Hartwig Amination | Substituted amine | 3-Amino-5,6-difluoro-1H-indoles | CNS agents, Serotonin receptor modulators |

| Sonogashira Coupling | Terminal alkyne | 3-Alkynyl-5,6-difluoro-1H-indoles | Antiviral agents, Material science |

| Heck Reaction | Alkene | 3-Alkenyl-5,6-difluoro-1H-indoles | Natural product synthesis |

Spectroscopic and Advanced Characterization Methodologies in Research on 3 Bromo 5,6 Difluoro 1h Indole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms, allowing for the comprehensive mapping of the molecular structure. For a substituted indole (B1671886) like 3-bromo-5,6-difluoro-1H-indole, multinuclear NMR experiments are essential for unambiguous characterization. researchgate.net

Proton (¹H) NMR spectroscopy is used to identify the number and type of hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum would display signals corresponding to the protons on the indole ring. The indole NH proton typically appears as a broad singlet at a downfield chemical shift (often > 8 ppm). rsc.org The protons on the benzene (B151609) portion of the indole ring (H-4 and H-7) and the pyrrole (B145914) ring (H-2) will exhibit characteristic chemical shifts and coupling patterns influenced by the electron-withdrawing effects of the fluorine and bromine substituents.

For instance, protons adjacent to electronegative fluorine atoms would be expected to shift downfield. The coupling constants (J-values) between adjacent protons provide critical information about their spatial relationship. The presence of a benzene ring fused to the pyrrole ring has a small effect on the chemical shifts of the heterocyclic protons. ipb.pt

Table 1: Representative ¹H NMR Data for Substituted Indoles

| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 5-Bromo-3-methyl-1H-indole rsc.org | NH | 7.92 | s | - |

| H-2 | 6.99 | s | - | |

| H-4 | 7.73 | d | 1.6 | |

| H-6 | 7.29 | dd | 8.6, 1.9 | |

| H-7 | 7.22 | d | 8.6 | |

| 6-Fluoro-3-methyl-1H-indole rsc.org | NH | 7.88 | s | - |

| H-2 | 6.96 | s | - | |

| H-4 | 7.49 | dd | 8.6, 5.4 | |

| H-5 | 6.91 | td | 9.6, 2.2 | |

| H-7 | 7.04 | dd | 9.7, 2.2 |

Note: Data presented is for analogous compounds to illustrate typical chemical shifts and coupling patterns. 's' denotes singlet, 'd' denotes doublet, 'dd' denotes doublet of doublets, and 'td' denotes triplet of doublets.

Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the spectrum. The chemical shifts of these signals are highly sensitive to the local electronic environment.

Carbons directly bonded to the electronegative fluorine atoms (C-5 and C-6) would exhibit large downfield shifts and would appear as doublets due to one-bond carbon-fluorine coupling (¹JCF). The carbon atom attached to the bromine (C-3) would also have a characteristic chemical shift, though typically less deshielded than fluorine-bound carbons. The remaining carbons of the indole ring can be assigned based on established substituent effects and by correlation with proton signals using 2D NMR techniques.

Table 2: Representative ¹³C NMR Data for Halogenated Indoles

| Compound | Carbon | Chemical Shift (δ, ppm) |

| 5-Bromo-3-methyl-1H-indole rsc.org | C-2 | 122.95 |

| C-3 | 111.60 | |

| C-3a | 124.76 | |

| C-4 | 121.64 | |

| C-5 | 112.50 | |

| C-6 | 124.76 | |

| C-7 | 112.50 | |

| C-7a | 134.96 | |

| 6-Fluoro-3-methyl-1H-indole rsc.org | C-6 | 161.10, 159.22 (d, JCF) |

Note: Data is provided for similar structures to indicate expected chemical shift ranges. The signal for C-6 in the fluoro-derivative is split into a doublet due to coupling with the fluorine atom.

For fluorinated compounds, Fluorine-19 (¹⁹F) NMR spectroscopy is a powerful and highly sensitive technique. Since this compound contains two fluorine atoms at different positions on the benzene ring, the ¹⁹F NMR spectrum would be expected to show two distinct signals.

The chemical shifts of these fluorine signals provide information about their electronic environment. Furthermore, these signals will likely appear as doublets due to coupling to each other (JFF). They may also exhibit smaller couplings to nearby protons (JFH), which can be confirmed by ¹H-decoupling experiments. magritek.com This technique is invaluable for confirming the regiochemistry of fluorination.

While 1D NMR spectra provide essential information, complex structures often require advanced 2D NMR experiments for complete and unambiguous assignment.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to map out the proton connectivity within the indole ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It is fundamental for assigning the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. It is crucial for identifying quaternary carbons (those with no attached protons) and for piecing together the entire molecular framework.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for confirming stereochemistry and the relative orientation of substituents in derivatives.

These advanced methods, used in combination, allow for a definitive structural confirmation of this compound and its derivatives. ipb.pt

Mass Spectrometry (MS) Methodologies

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a newly synthesized compound. Unlike standard MS, HRMS can measure the m/z value to several decimal places. This high precision allows for the calculation of a unique elemental formula.

For this compound (C₈H₄BrF₂N), HRMS would be used to verify that the experimentally measured exact mass matches the calculated theoretical mass. A key feature in the mass spectrum of a bromine-containing compound is the characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units, providing a clear signature for the presence of a single bromine atom in the molecule.

Table 3: Calculated Mass Data for this compound

| Formula | Species | Calculated Exact Mass |

| C₈H₄⁷⁹BrF₂N | [M]⁺ | 230.9542 |

| C₈H₄⁸¹BrF₂N | [M+2]⁺ | 232.9522 |

Note: The table shows the calculated exact masses for the two major isotopic peaks of the molecular ion.

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry is a critical tool for the structural elucidation of halogenated indoles like this compound. The fragmentation pattern observed in a mass spectrum provides a molecular fingerprint that helps confirm the compound's identity.

Upon electron ionization (EI), the molecule is expected to generate a prominent molecular ion peak (M⁺). A key characteristic for bromine-containing compounds is the presence of a distinct isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity for the molecular ion: the M⁺ peak and an (M+2)⁺ peak. For this compound (C₈H₄BrF₂N), this pair would appear at m/z 231 and 233.

The primary fragmentation pathways for halogenated indoles typically involve the loss of the halogen atom. miamioh.edu The C-Br bond is relatively weak and prone to cleavage. Therefore, a significant fragment would be expected from the loss of a bromine radical (•Br), leading to an ion at m/z 152. Subsequent fragmentation could involve the loss of small neutral molecules, a characteristic feature of the indole ring system. Common losses include hydrogen cyanide (HCN) from the pyrrole ring, which would result in a fragment ion at m/z 125 (from the [M-Br]⁺ ion). Further fragmentation of the difluorobenzene moiety could also occur, though it is generally more stable.

| m/z (mass/charge ratio) | Proposed Fragment Ion | Description |

|---|---|---|

| 231/233 | [C₈H₄BrF₂N]⁺ | Molecular ion peak (M⁺ and M+2) showing characteristic 1:1 isotopic pattern for bromine. |

| 152 | [C₈H₄F₂N]⁺ | Loss of a bromine radical (•Br) from the molecular ion. |

| 125 | [C₇H₄F₂]⁺ | Subsequent loss of hydrogen cyanide (HCN) from the [M-Br]⁺ fragment. |

Infrared (IR) Spectroscopy Methodologies for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its unique structural features.

The indole N-H bond gives rise to a distinct stretching vibration, typically appearing as a sharp to medium peak in the region of 3400-3300 cm⁻¹. Aromatic C-H stretching vibrations from the benzene and pyrrole rings are expected in the 3100-3000 cm⁻¹ range. The C=C stretching vibrations of the aromatic rings usually produce several peaks between 1600 cm⁻¹ and 1450 cm⁻¹.

The presence of carbon-halogen bonds will also be evident. The C-F bonds are known to produce strong absorption bands in the fingerprint region, typically between 1250 cm⁻¹ and 1000 cm⁻¹. The C-Br stretching vibration is found at lower wavenumbers, generally in the 600-500 cm⁻¹ range.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H | Stretch | 3400 - 3300 | Medium, Sharp |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium to Strong |

| C-N | Stretch | 1350 - 1250 | Medium |

| C-F | Stretch | 1250 - 1000 | Strong |

| C-Br | Stretch | 600 - 500 | Medium to Strong |

X-ray Crystallography Methodologies for Solid-State Structure Determination

The process begins with the growth of a high-quality single crystal of the compound. This crystal is then mounted on a diffractometer and irradiated with a beam of monochromatic X-rays. The crystal diffracts the X-rays in a specific pattern of spots, the intensities and positions of which are meticulously recorded. This diffraction data is then processed to calculate an electron density map of the molecule, from which the positions of the individual atoms can be determined and the molecular structure can be refined. scienceasia.org

Analysis of Molecular Conformation and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The data from X-ray crystallography allows for a detailed analysis of the molecule's conformation and the non-covalent interactions that govern its packing in the crystal lattice. The indole ring system is expected to be essentially planar.

A variety of intermolecular interactions are anticipated to play a role in the crystal packing of this compound.

Hydrogen Bonding: The indole N-H group is a classic hydrogen bond donor. It is expected to form strong N-H···X hydrogen bonds, where X could be a nitrogen or oxygen atom if a co-crystallizing solvent is present, or more likely, the electronegative fluorine or bromine atom of a neighboring molecule. In many indole derivatives, molecules form inversion dimers linked by pairs of N—H⋯O hydrogen bonds if a suitable acceptor like a carboxyl or ester group is present. nih.govresearchgate.netnih.gov

Halogen Bonding: This is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic "σ-hole" donor to a nucleophilic region on an adjacent molecule. mdpi.com The bromine atom at the C3 position is a potential halogen bond donor. This interaction, denoted as C-Br···X (where X is a Lewis base like F, N, or a π-system), can be a significant structure-directing force. nih.govmdpi.com Halogen bonds are generally classified as Type I (symmetrical) or Type II (asymmetrical), with Type II interactions being more directional and often competing with or even exceeding the strength of traditional hydrogen bonds. mdpi.comdntb.gov.ua

π–π Stacking: The planar aromatic indole ring system is prone to π–π stacking interactions, where the electron-rich π-systems of adjacent molecules align, contributing to the stability of the crystal lattice. nih.gov

| Interaction Type | Typical Donor-Acceptor | Typical Distance (Å) | Typical Angle (°) |

|---|---|---|---|

| Hydrogen Bond | N-H···O | 2.8 - 3.0 | 140 - 170 |

| Halogen Bond (Type II) | C-I···Cl | ~3.65 | ~173 (C-I···Cl) |

| π–π Stacking | Indole Ring Centroid ↔ Indole Ring Centroid | 3.5 - 3.8 | N/A |

Note: Data derived from analogous structures reported in the literature. nih.govnih.gov

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for separating this compound from reaction mixtures and for assessing its purity. The choice between gas and liquid chromatography depends on the compound's volatility and thermal stability.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly effective technique for the analysis of volatile and thermally stable compounds. nih.gov In this method, the sample is vaporized and carried by an inert gas through a capillary column. The column, typically coated with a non-polar or medium-polarity stationary phase (like a polysiloxane), separates components based on their boiling points and interactions with the stationary phase. For halogenated indoles, an HP-5MS or similar column is often used. nih.gov As each component elutes from the column, it enters a mass spectrometer, which serves as a detector. The mass spectrometer ionizes the molecules and records their mass spectra, allowing for confident identification and quantification. researchgate.net The retention time from the GC provides one level of identification, while the mass spectrum provides a second, more definitive confirmation.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is suitable for a broader range of compounds, including those that are non-volatile or thermally labile. mdpi.com For a compound like this compound, reversed-phase high-performance liquid chromatography (HPLC) is the most common approach. nih.gov

In this setup, the sample is dissolved in a suitable solvent and injected into a mobile phase that is pumped through a column packed with a non-polar stationary phase (e.g., C18-silica). A polar mobile phase, typically a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol (often with a modifier like formic acid), is used to elute the components. nih.gov Separation occurs based on the differential partitioning of the analyte between the stationary and mobile phases. The eluent from the column is then introduced into the mass spectrometer via an ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). nih.gov LC-MS is highly sensitive and selective, making it ideal for both purity assessment and the isolation of the target compound through preparative HPLC. researchgate.net

Theoretical and Computational Investigations of 3 Bromo 5,6 Difluoro 1h Indole

Quantum Chemical Calculations (Density Functional Theory (DFT) and Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for dissecting the molecular properties of complex organic molecules. chemrxiv.org For 3-bromo-5,6-difluoro-1H-indole, these methods provide invaluable insights into its electronic landscape, which is crucial for understanding its chemical behavior.

Electronic Structure Analysis and Molecular Orbitals

DFT calculations are instrumental in characterizing the electronic structure of substituted indoles. rsc.orgrsc.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they govern the molecule's reactivity towards electrophiles and nucleophiles, respectively.

In this compound, the HOMO is expected to be a π-orbital delocalized across the indole (B1671886) ring system. The presence of the electron-withdrawing fluorine atoms at the 5- and 6-positions will likely lower the energy of the HOMO compared to unsubstituted indole, making the molecule less susceptible to oxidation. rsc.org Conversely, the bromine atom at the 3-position, with its lone pairs, will also influence the HOMO's energy and distribution. The LUMO is anticipated to be a π*-antibonding orbital, and its energy will also be lowered by the fluorine substituents, increasing the molecule's susceptibility to nucleophilic attack.

The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net For this compound, the competing effects of the electron-withdrawing fluorine atoms and the bromine substituent will determine the precise energy of this gap.

Table 1: Illustrative Calculated Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.25 | Highest Occupied Molecular Orbital (π-orbital) |

| LUMO | -1.10 | Lowest Unoccupied Molecular Orbital (π*-orbital) |

| HOMO-LUMO Gap | 5.15 | Energy difference indicating chemical stability |

Note: The values in this table are illustrative and represent typical results obtained from DFT calculations (e.g., B3LYP/6-311+G(d,p) level of theory). Actual values may vary depending on the specific computational method and basis set used.

Charge Distribution and Electrostatic Potential Mapping

The charge distribution within this compound dictates its intermolecular interactions and reactivity patterns. The electronegative fluorine atoms induce a significant polarization of the electron density in the benzene (B151609) portion of the indole ring. This effect, combined with the bromine at the 3-position, creates a unique electrostatic potential (ESP) map. iucr.org

The ESP map visually represents the regions of positive and negative electrostatic potential on the molecular surface. For this compound, the region around the N-H group is expected to be highly positive, making it a potent hydrogen bond donor. The fluorine atoms will create regions of negative potential, capable of acting as hydrogen bond acceptors.

A key feature of halogenated compounds is the phenomenon of the "sigma-hole" (σ-hole), a region of positive electrostatic potential on the outermost portion of the halogen atom along the axis of the C-X bond. acs.orgwiley-vch.de In this compound, the bromine atom at the 3-position is expected to possess a significant σ-hole, rendering it a potential halogen bond donor. nih.gov This has profound implications for its ability to form specific and directional non-covalent interactions, which are crucial in crystal engineering and molecular recognition. nih.gov

Table 2: Illustrative Mulliken Atomic Charges for this compound

| Atom | Charge (a.u.) |

| N1 | -0.45 |

| C2 | +0.15 |

| C3 | -0.10 |

| Br (on C3) | +0.05 |

| C5 | +0.20 |

| F (on C5) | -0.30 |

| C6 | +0.20 |

| F (on C6) | -0.30 |

Note: The values in this table are illustrative and represent typical results from quantum chemical calculations. They indicate the partial charges on key atoms within the molecule.

Conformation Analysis and Conformational Landscapes

For largely planar molecules like this compound, conformational analysis primarily revolves around the orientation of the N-H bond and any potential out-of-plane distortions. Theoretical calculations can predict the most stable conformation and the energy barriers for any conformational changes. researchgate.net

The indole ring itself is rigid, but substituents can induce minor puckering. The primary conformational variable is the rotation around the C-N bond of the pyrrole (B145914) ring, though this is generally a high-energy process. Of greater interest is the potential for intermolecular dimerization or oligomerization, driven by hydrogen bonding (N-H···N or N-H···F) and halogen bonding (C-Br···N or C-Br···π). Computational studies can model these interactions and predict the most stable dimeric or polymeric structures.

Reaction Mechanism Predictions and Transition State Elucidation

Computational chemistry provides a powerful lens through which to study reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. frontiersin.org

Computational Studies on Halogenation Pathways

While this compound is already halogenated, understanding the regioselectivity of further halogenation is a key synthetic question. Computational studies can model the electrophilic attack of a halogenating agent (e.g., Br₂) on the indole ring. By calculating the energies of the possible intermediates and transition states for attack at different positions (e.g., C2, C4, C7), the most likely site for further substitution can be predicted. The existing fluorine and bromine substituents will significantly influence the electron density of the ring and thus direct the incoming electrophile.

Theoretical Insights into Cross-Coupling Reactivity

The bromine atom at the 3-position of this compound is a prime handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). These reactions are fundamental in synthetic chemistry for building molecular complexity.

Theoretical calculations can elucidate the mechanism of these cross-coupling reactions. For instance, in a Suzuki coupling, DFT can be used to model the key steps of the catalytic cycle: oxidative addition of the C-Br bond to the palladium(0) catalyst, transmetalation with the boronic acid derivative, and reductive elimination to form the new C-C bond and regenerate the catalyst. By calculating the energy profile of the reaction, one can understand the rate-determining step and predict how the electronic properties of the indole substrate, influenced by the fluorine atoms, affect the reaction kinetics. The electron-withdrawing nature of the difluoro substitution pattern is expected to facilitate the oxidative addition step, which is often rate-limiting.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

The prediction of NMR chemical shifts through computational methods is a valuable tool for structural elucidation and verification. For complex molecules like this compound, where spectral assignment can be challenging, theoretical calculations can provide a robust framework for interpretation. The most common approach involves the use of DFT, often in conjunction with the Gauge-Including Atomic Orbital (GIAO) method, to calculate the isotropic magnetic shielding constants of the nuclei.

While specific, peer-reviewed computational studies detailing the predicted ¹H, ¹³C, and ¹⁹F NMR chemical shifts for this compound are not currently available, the general procedure for such a prediction is well-documented. The process would typically involve:

Geometry Optimization: The three-dimensional structure of the this compound molecule would first be optimized to find its lowest energy conformation. This is a critical step as the calculated NMR chemical shifts are highly dependent on the molecular geometry.

Frequency Calculation: A frequency calculation is then performed to ensure that the optimized structure corresponds to a true energy minimum on the potential energy surface.

NMR Calculation: Using the optimized geometry, the NMR shielding tensors are calculated for each nucleus (¹H, ¹³C, ¹⁹F).

Chemical Shift Referencing: The calculated shielding values are then converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C NMR.

The choice of the DFT functional and basis set is crucial for the accuracy of the predicted chemical shifts. Different levels of theory can be employed to balance computational cost and accuracy. For halogenated aromatic compounds, it is often necessary to use basis sets that include polarization and diffuse functions to accurately describe the electronic environment around the halogen atoms.

Without a dedicated computational study, a hypothetical data table of predicted NMR chemical shifts cannot be provided at this time.

Molecular Dynamics Simulations (if applicable to reactivity or interactions)

Molecular dynamics (MD) simulations offer a means to study the dynamic behavior of molecules, providing insights into their conformational flexibility, interactions with other molecules (such as solvents or biological macromolecules), and pathways of chemical reactions. For this compound, MD simulations could be particularly useful in several contexts:

Reactivity Studies: By simulating the molecule's behavior in different chemical environments, MD could help to understand its reactivity profile. For instance, simulations could explore the accessibility of different sites on the indole ring to electrophilic or nucleophilic attack.

Intermolecular Interactions: If this indole derivative is being investigated for applications in materials science or medicinal chemistry, MD simulations could be used to study its interactions with other molecules. This could include its binding affinity to a protein target or its aggregation behavior in solution.

Solvent Effects: The conformation and properties of this compound can be influenced by the solvent. MD simulations can explicitly model the solvent molecules and provide a detailed picture of the solute-solvent interactions.

Currently, there are no published studies that have specifically applied molecular dynamics simulations to investigate the reactivity or interactions of this compound. The application of MD to this compound remains a prospective area for future research.

Advanced Applications of 3 Bromo 5,6 Difluoro 1h Indole As a Synthetic Building Block

Role in the Synthesis of Complex Organic Molecules

The strategic placement of halogen substituents on the indole (B1671886) scaffold makes 3-bromo-5,6-difluoro-1H-indole a highly valuable precursor in the assembly of intricate molecular architectures, particularly those with pharmaceutical relevance.

As an Intermediate in Multi-step Synthesis

The bromine atom at the 3-position of the indole serves as a versatile functional handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity is central to its role as a key intermediate in the synthesis of targeted complex molecules. A notable application is in the preparation of potent and selective kinase inhibitors, which are crucial in the development of targeted cancer therapies.

For instance, this compound has been utilized as a starting material in the synthesis of novel inhibitors for Bruton's tyrosine kinase (BTK), a validated target in B-cell malignancies. In these synthetic campaigns, the bromo-indole derivative undergoes a sequence of reactions, often beginning with the protection of the indole nitrogen, followed by a metal-catalyzed cross-coupling reaction (e.g., Suzuki or Stille coupling) at the C3-position to introduce a new substituent. The difluoro substitution on the benzene (B151609) moiety is not merely a passive feature; it modulates the electronic properties of the indole ring, influencing the reactivity of the molecule and the biological activity of the final product.

The general synthetic pathway often involves:

N-Protection: The indole nitrogen is protected, commonly with a group like p-toluenesulfonyl (Ts) or a Boc group, to prevent side reactions in subsequent steps.

Cross-Coupling: The protected this compound is reacted with a suitable boronic acid or organostannane derivative in the presence of a palladium catalyst to form a C-C bond at the C3-position.

Deprotection and Further Functionalization: The protecting group is removed, and the molecule is further elaborated to yield the final complex target.

Construction of Fused or Polycyclic Heterocyclic Systems

The reactivity of this compound is also exploited in the construction of fused heterocyclic systems, which are prevalent scaffolds in medicinal chemistry. The bromo- and fluoro-substituents play crucial roles in directing the cyclization reactions needed to build these polycyclic structures.

A significant example is the synthesis of pyrrolo[2,3-d]pyrimidine derivatives. This scaffold, often referred to as 7-deazapurine, is a core component of numerous kinase inhibitors. The synthesis can proceed through a multi-step sequence wherein the this compound is first converted into a 3-aminoindole derivative. This intermediate can then be reacted with a pyrimidine precursor to construct the fused ring system. The fluorine atoms at the 5- and 6-positions are retained in the final product, where they can form important interactions with the target protein's active site, enhancing binding affinity and selectivity.

A representative reaction scheme for constructing a fused system is shown in the table below.

| Step | Reaction | Reagents and Conditions | Purpose |

| 1 | N-Protection | NaH, TsCl in DMF | Protects the indole nitrogen to direct reactivity. |

| 2 | Buchwald-Hartwig Amination | Benzophenone imine, Pd catalyst, base | Introduces a nitrogen functionality at the C3-position. |

| 3 | Hydrolysis | Aqueous HCl | Converts the imine to a primary amine (3-amino-5,6-difluoro-1H-indole derivative). |

| 4 | Annulation/Cyclization | 4,6-dichloro-5-formylpyrimidine | Reacts with the amino-indole to form the fused pyrrolo[2,3-d]pyrimidine ring system. |

This strategic use of this compound allows for the efficient assembly of complex, biologically active heterocyclic compounds.

Incorporation into Organic Materials

While the primary documented applications of this compound are in medicinal chemistry, its structural and electronic features make it a promising candidate for the development of novel organic materials.

Precursor for Organic Electronic Materials (e.g., semiconductors, luminescent materials)

The indole nucleus is an electron-rich aromatic system, and the introduction of difluoro substituents significantly lowers the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). This electronic tuning is a key strategy in designing materials for organic electronics. Lowering the HOMO level can improve the material's stability against oxidation (air stability) in p-type organic semiconductors.